6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound categorized within the imidazo[1,2-a]pyrazine family. It features a bromine atom at the 6-position and a morpholinophenyl group at the nitrogen position of the imidazo[1,2-a]pyrazine ring. The compound's chemical formula is and its CAS number is 62591-58-6. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a bioactive molecule with antimicrobial and anticancer properties .
The synthesis of 6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine typically involves several key steps:
The synthesis can be optimized by adjusting reaction temperatures, concentrations, and times to improve yield and purity. Industrial production methods would likely scale these laboratory procedures, utilizing continuous flow reactors to enhance efficiency and reduce costs .
The molecular structure of 6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine is characterized by:
This structure imparts unique chemical properties that are beneficial for various applications in organic synthesis and medicinal chemistry.
The crystal structure of related compounds indicates that these molecules exhibit planar configurations with significant hydrogen bonding interactions between adjacent molecules, enhancing their stability in solid-state forms .
6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine can participate in several types of chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications in drug development.
The mechanism of action for 6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine primarily involves its interaction with biological targets within cells. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer cell proliferation and survival .
Research indicates that this compound may disrupt signaling pathways crucial for tumor growth by binding to target proteins, thereby inhibiting their function. Further biochemical assays are necessary to elucidate its precise mechanism .
Key physical properties include:
Relevant chemical properties include:
These properties play a significant role in determining the compound's usability in research and industrial applications .
6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine has several notable applications:
The imidazo[1,2-a]pyrazine scaffold represents a privileged structural motif in kinase inhibitor drug discovery due to its exceptional ability to interact with the ATP-binding sites of kinases while offering versatile synthetic modification points. This fused bicyclic heterocyclic system provides optimal three-dimensional geometry for occupying hydrophobic pockets common in kinase catalytic domains, while its nitrogen atoms facilitate critical hydrogen bonding interactions with conserved residues in the kinase hinge region. The specific compound 6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine exemplifies these properties, featuring strategic substitutions that enhance both its target affinity and drug-like characteristics [1] .
Structurally related compounds containing the imidazo[1,2-a]pyrazine core have demonstrated significant pharmacological activities across multiple kinase families. Patent literature (WO2005014599A1) extensively documents derivatives of this scaffold as potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling pathways implicated in B-cell malignancies and autoimmune disorders. The structural design incorporates specific substitutions at the 6- and 8-positions of the imidazo[1,2-a]pyrazine core to optimize target engagement and selectivity profiles [5]. Similarly, WO2004022562A1 claims 6-aryl-imidazo[1,2-a]pyrazin-8-ylamines as kinase inhibitors with potential applications in cancer therapy, highlighting the therapeutic versatility of this molecular framework [4].
The compound Entospletinib (GS-9973), which shares structural homology with the subject molecule (6-(1H-Indazol-6-yl)-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine), specifically inhibits spleen tyrosine kinase (SYK) and has undergone clinical evaluation for hematological malignancies. Research demonstrates its efficacy in impairing B-cell receptor-mediated signaling pathways, leading to the inhibition of malignant B-cell proliferation and survival. This mechanism has proven particularly relevant in diffuse large B-cell lymphoma (DLBCL) models, positioning SYK inhibitors as promising therapeutic candidates [10].
Table 1: Clinically Investigated Kinase Inhibitors Featuring Imidazo[1,2-a]pyrazine Core
Compound Name | Primary Target | Therapeutic Application | Clinical Status |
---|---|---|---|
Entospletinib (GS-9973) | SYK | B-cell Lymphomas, Leukemias | Phase II Clinical Trials |
6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine | Undisclosed Kinase(s) | Research Compound | Preclinical Development |
Derivatives from WO2004022562A1 | Multiple Kinases | Oncology, Inflammatory Diseases | Patent Stage |
Structure-activity relationship (SAR) studies reveal that substitutions at the 8-position of the imidazo[1,2-a]pyrazine scaffold profoundly influence kinase selectivity. The N-(4-morpholinophenyl) group present in the subject compound contributes significantly to its pharmacological profile through multiple mechanisms. The morpholine ring enhances aqueous solubility via its hydrophilic character, while also participating in key hydrogen bonding interactions within the kinase domain. The phenyl spacer provides optimal projection of the morpholine moiety into specific hydrophobic regions adjacent to the ATP-binding site, improving binding affinity and selectivity [3] [5].
Recent investigations have explored combination therapies involving imidazo[1,2-a]pyrazine-based kinase inhibitors. Notably, a 2020 study evaluated the potential synergy between Entospletinib and bromodomain inhibitors (I-BET151 and AZD5153) in canine lymphoma models. While both classes demonstrated significant single-agent activity, the combination did not exhibit synergistic effects, suggesting that concurrent targeting of these pathways may not provide additive benefits in B-cell malignancies. This finding underscores the importance of strategic therapeutic combinations when developing kinase-directed treatment regimens [10].
The strategic incorporation of bromine atoms into heterocyclic drug scaffolds serves multiple critical functions in medicinal chemistry, extending far beyond simple molecular diversification. In the specific context of 6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine, the bromine atom at the 6-position confers distinct chemical and biological properties that enhance the compound's utility as both a pharmacological tool and a drug discovery intermediate. The carbon-bromine bond creates a synthetic handle ideally suited for transition metal-catalyzed cross-coupling reactions, enabling efficient structural diversification that is paramount in structure-activity relationship studies [2] [3].
The synthetic versatility of brominated heterocycles is exemplified by the transformation pathways available for this compound. The bromine substituent readily participates in palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids, enabling the introduction of diverse aromatic and heteroaromatic systems at the 6-position. Additionally, it undergoes Buchwald-Hartwig amination reactions for installing secondary amine functionalities, and Migita-Kosugi-Stille couplings for adding stannane-derived groups. This reactivity profile facilitates rapid generation of structural analogs for biological evaluation without requiring de novo synthesis of the core scaffold [3] [7]. The compound 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine (CAS 117718-93-1) demonstrates this principle, serving as a key intermediate for generating libraries of kinase inhibitors through cross-coupling methodologies [3].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1